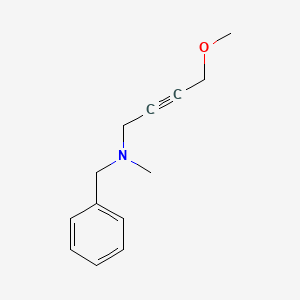
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring containing both oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide typically involves the reaction of a phosphine with an epoxide. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired oxaphospholane. The reaction conditions often require a solvent such as toluene and a catalyst like zinc chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxaphospholane to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(phosphine oxide) polymers.
Catalysis: The compound serves as a ligand in various catalytic reactions, including Suzuki coupling reactions.
Materials Science: Its unique structure makes it useful in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus atom can form bonds with transition metals, facilitating various catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-phenyl-2-oxazoline: Similar in structure but contains a nitrogen atom instead of phosphorus.
2-Phenyl-1,2-oxaphospholane: Lacks the 4,4-dimethyl substituents but shares the core oxaphospholane structure.
Uniqueness
1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is unique due to its specific substituents, which influence its reactivity and applications. The presence of both oxygen and phosphorus in the ring provides distinct chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
68900-53-8 |
|---|---|
Formule moléculaire |
C11H15O2P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
4,4-dimethyl-2-phenyl-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C11H15O2P/c1-11(2)8-13-14(12,9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
SBICJYUTCHUSHF-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=O)(C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)

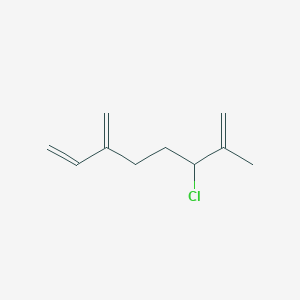
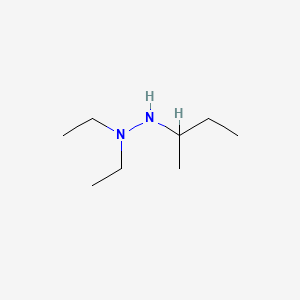

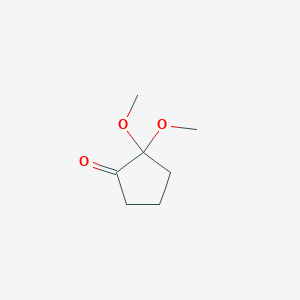
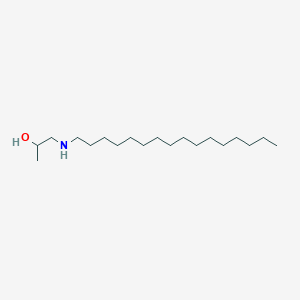

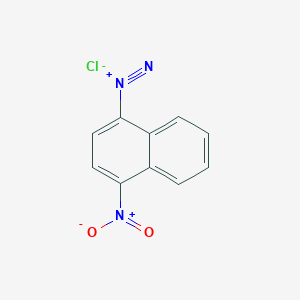
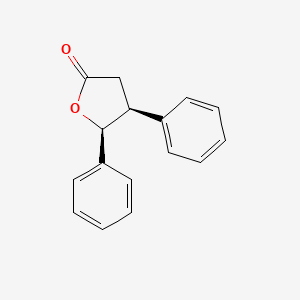
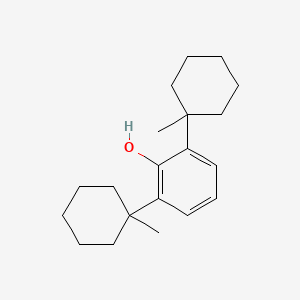
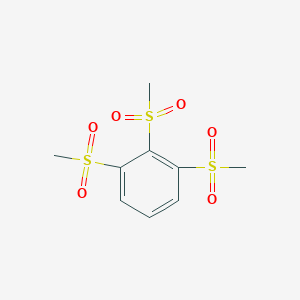
![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
